

# (R)-DRF053 Dihydrochloride: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B10768303

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**(R)-DRF053 dihydrochloride** (CAS 1241675-76-2) is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

## Chemical and Physical Properties

**(R)-DRF053 dihydrochloride** is a synthetic compound with a molecular weight of 490.43 g/mol and a molecular formula of  $C_{23}H_{27}N_7O \cdot 2HCl$ . It typically presents as a yellow solid and demonstrates good solubility in water and DMSO, up to 100 mM. The purity of commercially available **(R)-DRF053 dihydrochloride** is generally greater than 98%.

Property	Value	Reference
CAS Number	1241675-76-2	[1][2]
Molecular Formula	$C_{23}H_{27}N_7O \cdot 2HCl$	[1][2]
Molecular Weight	490.43 g/mol	[1][2]
Purity	>98%	[1][2]
Appearance	Yellow Solid	[2][3]
Solubility	Water (up to 100 mM), DMSO (up to 100 mM)	[1][4]

## Mechanism of Action

**(R)-DRF053 dihydrochloride** exerts its biological effects through the potent and competitive inhibition of ATP binding to a range of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1).<sup>[1]</sup> This dual inhibitory activity makes it a compound of interest for investigating cellular processes regulated by these kinases, including cell cycle progression, gene transcription, and protein phosphorylation cascades. Its ability to inhibit amyloid- $\beta$  production also positions it as a potential therapeutic agent for Alzheimer's disease.<sup>[1]</sup>

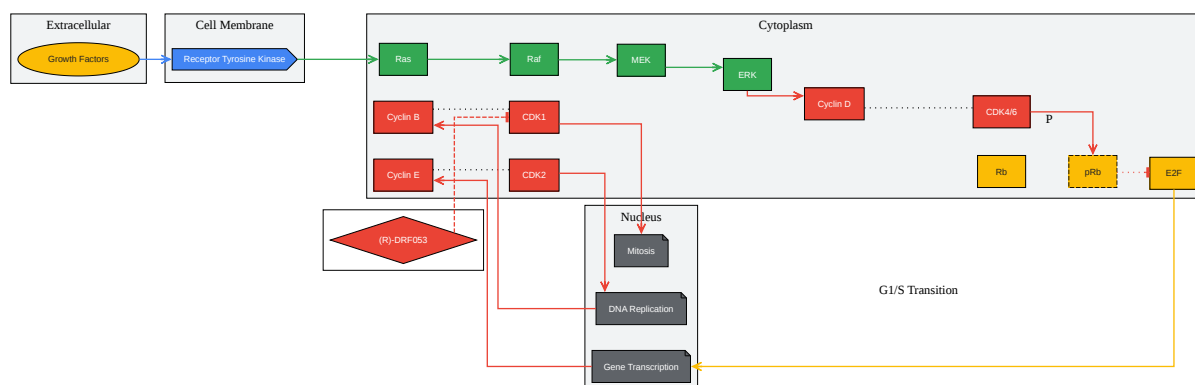
## Kinase Inhibitory Profile

The inhibitory activity of **(R)-DRF053 dihydrochloride** has been quantified against several key kinases, with the half-maximal inhibitory concentration (IC<sub>50</sub>) values highlighting its potency.

Kinase Target	IC <sub>50</sub>	Reference
cdk1/cyclin B	220 nM	<sup>[1]</sup>
cdk2	93 - 290 nM	<sup>[4]</sup> <sup>[5]</sup>
cdk5/p25	80 nM	<sup>[1]</sup>
cdk7	820 nM	<sup>[4]</sup> <sup>[5]</sup>
CK1	14 nM	<sup>[1]</sup> <sup>[4]</sup>
GSK $\alpha/\beta$	4.1 $\mu$ M	<sup>[1]</sup>

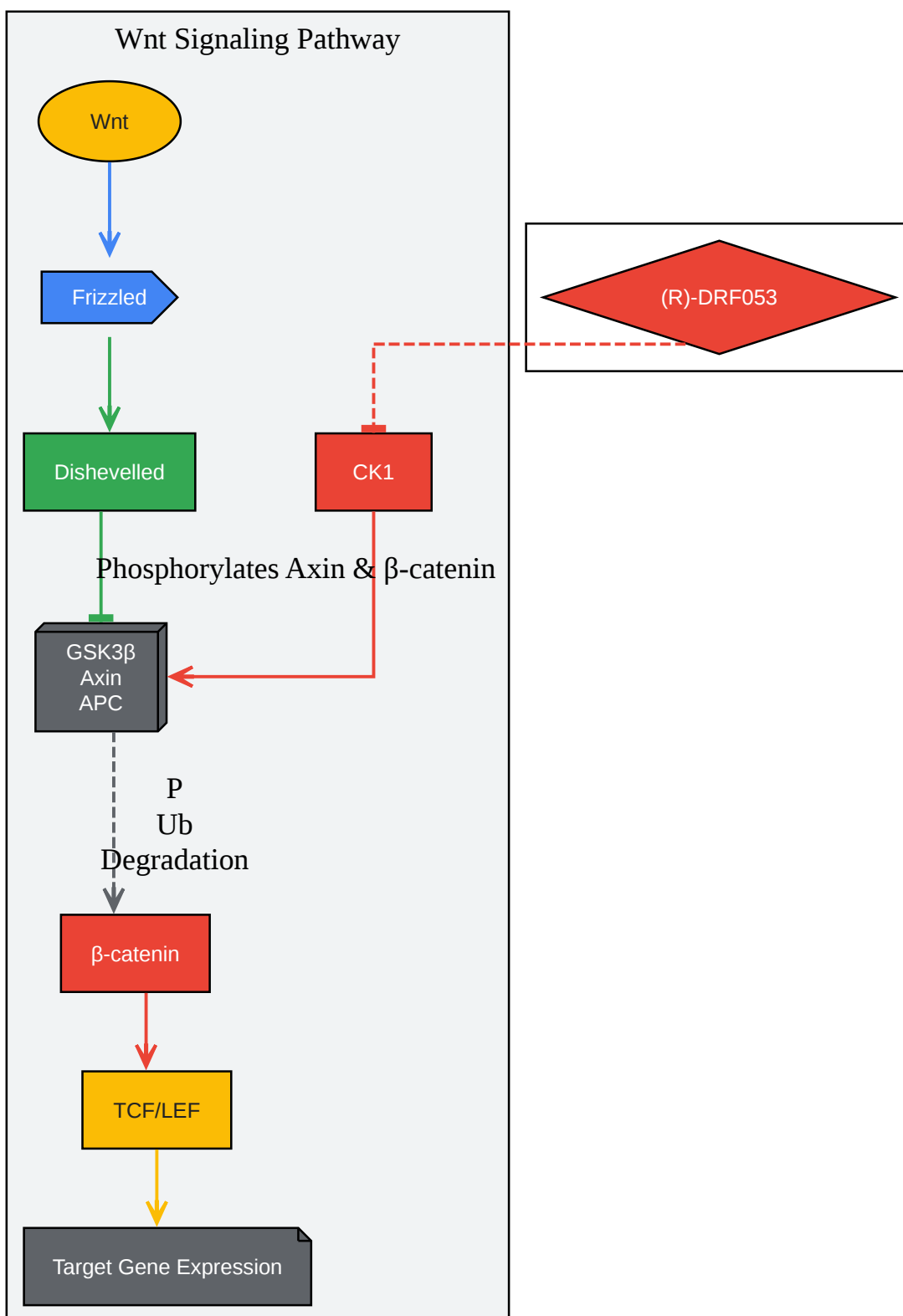
## Signaling Pathways

The inhibition of CDK1 and CK1 by **(R)-DRF053 dihydrochloride** can impact multiple downstream signaling pathways critical for cell proliferation and survival.



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Caption: Simplified CDK1 signaling pathway and the inhibitory effect of (R)-DRF053.



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Caption: Role of CK1 in the Wnt signaling pathway and its inhibition by (R)-DRF053.

## Experimental Protocols

The following are representative protocols for assessing the activity of **(R)-DRF053 dihydrochloride**. These should be optimized for specific experimental conditions.

### In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method to determine the  $IC_{50}$  of **(R)-DRF053 dihydrochloride** against a specific kinase.



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Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

- **(R)-DRF053 dihydrochloride**
- Recombinant kinase of interest (e.g., CDK1/cyclin B, CK1)
- Kinase-specific substrate (peptide or protein)
- Adenosine 5'-triphosphate (ATP)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM  $MgCl_2$ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well white plates
- Multichannel pipettes

- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **(R)-DRF053 dihydrochloride** in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC<sub>50</sub> determination. Further dilute the compound in kinase assay buffer.
- Kinase Reaction:
  - Add 5 µL of diluted **(R)-DRF053 dihydrochloride** or DMSO (vehicle control) to the wells of a 384-well plate.
  - Add 10 µL of the kinase solution (diluted in kinase assay buffer to the desired concentration) to each well.
  - Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
  - Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at their respective K<sub>m</sub> concentrations) in kinase assay buffer.
  - Incubate for 60 minutes at 30°C.
- Signal Detection:
  - Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™, following the manufacturer's instructions.
  - Briefly, add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
  - Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
  - Measure the luminescence using a plate reader.
- Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of **(R)-DRF053 dihydrochloride** relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cell-Based Assay for Amyloid- $\beta$ Production in N2a-APP695 Cells

This protocol outlines a method to assess the effect of **(R)-DRF053 dihydrochloride** on the production of amyloid- $\beta$  (A $\beta$ ) in a neuronal cell line overexpressing the amyloid precursor protein (APP).

### Materials:

- N2a-APP695 cells (mouse neuroblastoma cells stably expressing human APP695)
- DMEM/Opti-MEM medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- G418
- **(R)-DRF053 dihydrochloride**
- A $\beta$  ELISA kit (for A $\beta$ <sub>40</sub> and A $\beta$ <sub>42</sub>)
- 96-well cell culture plates
- CO<sub>2</sub> incubator

### Procedure:

- **Cell Culture:** Maintain N2a-APP695 cells in DMEM/Opti-MEM supplemented with 5% FBS, 1% penicillin-streptomycin, and 0.2 mg/mL G418 in a humidified atmosphere at 37°C with 5% CO<sub>2</sub>.

- Cell Plating: Seed the cells into 96-well plates at a density of  $2 \times 10^4$  cells per well in 100  $\mu$ L of culture medium and incubate for 24 hours.
- Compound Treatment:
  - Prepare various concentrations of **(R)-DRF053 dihydrochloride** in culture medium.
  - Remove the existing medium from the cells and replace it with 100  $\mu$ L of medium containing the desired concentration of the compound or vehicle control (DMSO).
  - Incubate the cells for 24-48 hours.
- Sample Collection: After the incubation period, collect the conditioned medium from each well for A $\beta$  analysis. Centrifuge the medium to remove any cellular debris.
- A $\beta$  Quantification:
  - Measure the levels of A $\beta_{40}$  and A $\beta_{42}$  in the conditioned medium using a commercially available ELISA kit, following the manufacturer's protocol.
- Data Analysis:
  - Determine the concentration of A $\beta$  in each sample based on the standard curve.
  - Normalize the A $\beta$  levels to the total protein concentration of the corresponding cell lysate to account for any differences in cell number.
  - Compare the A $\beta$  levels in the treated samples to the vehicle control to determine the effect of **(R)-DRF053 dihydrochloride** on A $\beta$  production.

## Conclusion

**(R)-DRF053 dihydrochloride** is a valuable research tool for investigating the roles of CDKs and CK1 in various cellular processes. Its potent inhibitory activity and demonstrated effect on amyloid- $\beta$  production suggest its potential for further investigation in the fields of oncology and neurodegenerative diseases. The provided protocols and pathway diagrams serve as a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound.

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